molecular formula C27H27NO4 B8216316 (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid

Cat. No.: B8216316
M. Wt: 429.5 g/mol
InChI Key: PKNDYMDWOZOGSP-VWLOTQADSA-N
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Description

Stereochemical Configuration

The (S) configuration at C2 arises from the Cahn-Ingold-Prelog priority rules. The substituents around this chiral center are prioritized as follows:

  • 9-Fluorenylmethyloxycarbonyl-methylamino group (highest priority due to the carbonyl oxygen and aromatic fluorenyl ring).
  • Carboxylic acid group (-COOH).
  • Methylene chain leading to the phenyl group.
  • Hydrogen atom .

This arrangement places the 9-fluorenylmethyloxycarbonyl-methylamino group and carboxylic acid group in a counterclockwise orientation , defining the S enantiomer .

Conformational Dynamics

The molecule exhibits distinct conformational flexibility influenced by:

  • 9-Fluorenylmethyloxycarbonyl Group : The bulky fluorenyl ring restricts free rotation around the methyloxycarbonyl-nitrogen bond, favoring a planar conformation that maximizes π-π stacking interactions.
  • Pentanoic Acid Backbone : Rotational freedom around the C2-C3 and C3-C4 bonds allows the molecule to adopt multiple conformers . The gauche and anti conformations are energetically favorable, with the anti conformation stabilized by reduced steric hindrance between the phenyl and 9-fluorenylmethyloxycarbonyl groups.
  • Phenyl Group : The aromatic ring at C5 participates in hydrophobic interactions and may engage in T-shaped π-π interactions with the fluorenyl moiety in specific conformations.

Table 2: Key Conformational Parameters

Bond Rotation Barrier (kcal/mol) Dominant Conformation Stabilizing Factors
C2-N (amide) 15–20 Planar Resonance stabilization
C2-C3 3–5 Anti Reduced steric clash
C5-Phenyl Free rotation Variable Solvent-dependent hydrophobic interactions

Comparative Structural Analysis with Related 9-Fluorenylmethyloxycarbonyl-Protected Amino Acid Derivatives

Structural Analogues and Functional Variations

  • Fmoc-L-2-amino-5-phenylpentanoic Acid

    • Difference : Lacks the methyl group on the amino nitrogen.
    • Impact : Reduced steric hindrance increases reactivity in peptide coupling reactions but decreases stability against racemization.
  • (S)-α-(9-Fluorenylmethyloxycarbonyl-N-methylamino)benzenebutanoic Acid

    • Difference : Shorter butanoic acid chain (four carbons vs. five).
    • Impact : Altered solubility profile; the pentanoic derivative exhibits enhanced hydrophobic interactions in nonpolar solvents.
  • 9-Fluorenylmethyloxycarbonyl-4-amino-L-phenylalanine

    • Difference : Features an amino group on the phenyl ring’s para position.
    • Impact : Introduces additional hydrogen-bonding capacity, modifying self-assembly behavior in material science applications.

Table 3: Structural and Functional Comparison

Compound Molecular Formula Key Structural Features Functional Implications
(S)-2-[Fmoc(Me)amino]-5-phenylpentanoic acid C27H27NO4 Methylated amino, pentanoic chain, phenyl Enhanced steric protection, SPPS compatibility
Fmoc-L-2-amino-5-phenylpentanoic acid C26H25NO4 Unmethylated amino, pentanoic chain, phenyl Higher reactivity, lower conformational stability
(S)-α-Fmoc-N-Me-benzenebutanoic acid C25H25NO4 Methylated amino, butanoic chain, phenyl Reduced hydrophobic interactions
Fmoc-4-amino-L-phenylalanine C24H22N2O4 Para-amino phenyl, alanine backbone Hydrogen-bonding-driven self-assembly

Electronic and Steric Effects

  • Electron-Withdrawing 9-Fluorenylmethyloxycarbonyl Group : The fluorenyl ring’s electron-deficient nature decreases the amino group’s nucleophilicity, requiring activation reagents like HOBt/DIC during peptide synthesis.
  • Methyl Substitution : The N-methyl group introduces steric hindrance , preventing undesired side reactions such as diketopiperazine formation during cyclization steps.

Crystallographic Insights

While crystallographic data for this specific compound is unavailable, analogues like 9-fluorenylmethyloxycarbonyl-N-methyl-L-leucine reveal that the 9-fluorenylmethyloxycarbonyl group adopts a planar conformation orthogonal to the amino acid backbone, minimizing steric clashes. This suggests similar packing arrangements in the solid state for (S)-2-[9-fluorenylmethyloxycarbonyl(methyl)amino]-5-phenylpentanoic acid.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-28(25(26(29)30)17-9-12-19-10-3-2-4-11-19)27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h2-8,10-11,13-16,24-25H,9,12,17-18H2,1H3,(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNDYMDWOZOGSP-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Fmoc Deprotection

The carboxylic acid of the precursor amino acid is anchored to 2-CTC resin via a trityl ether linkage. For (S)-2-amino-5-phenylpentanoic acid derivatives, Fmoc-protected intermediates are coupled using 3 equivalents of Fmoc-amino acid, 5 equivalents of HBTU/HOBt, and 10 equivalents of DIPEA in DMF. Deprotection is achieved with 40% piperidine in DMF (3 min) followed by 20% piperidine (12 min).

N-Methylation via Biron–Kessler Alkylation

The liberated α-amino group is protected with o-nitrobenzenesulfonyl (o-NBS) chloride, which acidifies the NH proton for efficient alkylation. Two methylating agents are compared:

  • Dimethyl sulfate : Yields 85–90% methylation at 25°C over 2 hours.

  • Methyl iodide : Requires 6 equivalents and 12 hours but achieves 92–95% conversion.

Post-alkylation, the o-NBS group is removed with mercaptoethanol, and the amine is re-protected with Fmoc-OSu. Cleavage from the resin using 1% trifluoroacetic acid (TFA) yields the final product with >95% purity (HPLC).

Solution-Phase Reductive Amination

One-Pot Methylation with Formaldehyde

Zaugg and Martin (1965) pioneered a scalable solution-phase method using formaldehyde and triethylsilane (TES) in trifluoroacetic acid (TFA). For (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid:

  • Condensation : Fmoc-protected amino acid (1 equiv) reacts with 40% aqueous formaldehyde (12 equiv) in TFA/CHCl₃ (1:1) at 25°C for 30 minutes.

  • Reduction : TES (15 equiv) is added to reduce the imine intermediate, achieving 94% yield after silica gel chromatography.

Optimization Notes :

  • Excess formaldehyde (≥10 equiv) prevents dimerization.

  • TFA acts as both solvent and catalyst, simplifying purification.

Dynamic Kinetic Resolution (DKR)

While primarily used for synthesizing β-branched N-methyl amino acids, DKR has been adapted for arylalkyl substrates. Key steps include:

Racemization and Enzymatic Resolution

A racemic mixture of 2-amino-5-phenylpentanoic acid is treated with a palladium catalyst (e.g., Pd/C) under hydrogen to enable continuous racemization. Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer with Fmoc-Cl, yielding 98% enantiomeric excess (ee) after recrystallization.

Reaction Conditions :

  • Temperature: 40°C

  • Solvent: tert-Amyl alcohol

  • Catalyst loading: 5 mol% Pd/C

Comparative Analysis of Methods

Parameter Solid-Phase (2-CTC) Solution-Phase DKR
Yield 85–95%88–94%78–85%
Purity (HPLC) >95%>90%>98%
Scale (g) 0.1–51–5010–100
Key Advantage Orthogonal protectionNo resin handlingHigh enantioselectivity

Critical Challenges and Mitigation Strategies

Epimerization During Alkylation

N-Methylation under basic conditions risks racemization at the α-carbon. Studies show that using DBU as a non-nucleophilic base and maintaining temperatures below 30°C reduces epimerization to <2%.

Purification of Hydrophobic Derivatives

The compound’s logP ≈ 4.2 necessitates reversed-phase HPLC with acetonitrile/water gradients (0.1% TFA). Preparative HPLC on C18 columns achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

    Substitution Reactions: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimides (e.g., DIC, EDC) in the presence of coupling additives like HOBt or HOAt.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amino acid.

    Coupling: Formation of peptide bonds, resulting in dipeptides, tripeptides, or longer peptide chains.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)
(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is primarily utilized as a building block in SPPS. The Fmoc group serves as a protecting group that allows for the selective modification of amino acids during peptide assembly without interference from other functional groups. This property is crucial for synthesizing complex peptides efficiently.

Case Study
In a study exploring the synthesis of antimicrobial peptidomimetics, researchers employed Fmoc-modified amino acids, including this compound, to create amphipathic structures that demonstrated significant antimicrobial activity against various bacterial strains .

Drug Development

Designing Peptide-Based Pharmaceuticals
The compound plays a vital role in the development of peptide-based drugs. Its incorporation into drug candidates enhances stability and efficacy, making it suitable for therapeutic applications across multiple areas, including oncology and infectious diseases.

Research Findings
A recent investigation highlighted the potential of using unnatural amino acids like this compound in cyclic peptides. These peptides can target challenging biological interactions that are typically difficult to address with conventional drugs . The study emphasized how such compounds could improve drug-like properties and bioavailability.

Bioconjugation Techniques

Facilitating Targeted Therapies
Bioconjugation involves attaching peptides to other biomolecules, enhancing their functionality for therapeutic and diagnostic purposes. This compound is instrumental in this process due to its ability to form stable conjugates.

Application Example
In neuroscience research, derivatives of this compound have been investigated for their neuroprotective effects, contributing to the development of treatments for neurodegenerative diseases . The ability to conjugate these peptides with targeting moieties allows for precise delivery mechanisms in therapeutic applications.

Material Science

Development of Biomaterials
The compound is also explored in material science for creating novel biomaterials that mimic natural tissues. This application is particularly relevant in regenerative medicine, where synthetic materials can support tissue engineering and repair.

Research Insights
Studies have shown that Fmoc-modified amino acids can self-assemble into hydrogels under physiological conditions, providing a scaffold for cell growth and tissue regeneration . This capability opens new avenues for developing functional materials that can be used in medical applications.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide Synthesis Used as a building block in SPPSEffective in creating antimicrobial peptidomimetics
Drug Development Enhances stability and efficacy of peptide-based drugsImproves drug-like properties in cyclic peptides
Bioconjugation Facilitates attachment of peptides to biomoleculesNeuroprotective effects explored in drug development
Material Science Used to develop biomaterials mimicking natural tissuesSelf-assembling hydrogels for tissue engineering

Mechanism of Action

The mechanism of action of (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Structural Analogues and Substitutions

Key structural analogs differ in the aromatic substituents and functional groups on the pentanoic acid chain, which influence their physicochemical properties and applications.

Compound Name Substituent Position/Group Molecular Weight (g/mol) Purity Key Features/Applications References
(S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid 4-Cl on phenyl ring 449.9 ≥95% Enhanced lipophilicity; used in peptide-drug conjugates
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid 3-CH₃ on phenyl ring 410.46 N/A Improved metabolic stability
Fmoc-(S)-2-amino-5-(3-methoxyphenyl)pentanoic acid 3-OCH₃ on phenyl ring 451.90 N/A Altered electronic properties for enzyme binding studies
(S)-5-Azido-2-(Fmoc-amino)pentanoic acid δ-azido group 348.35 (calculated) N/A Click chemistry applications (e.g., bioconjugation)
(S)-Fmoc-2-amino-5-tritylthio-pentanoic acid Tritylthio (-STr) group N/A N/A Thiol-mediated protein modifications

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and may enhance membrane permeability in drug candidates.
  • Functionalized side chains (azido , tritylthio ) enable bioorthogonal reactions, expanding utility in chemical biology.

Efficiency Comparison :

  • Ionic Liquid Deprotection: highlights a novel method using [Bmim][BF₄] and triethylamine for Fmoc removal, achieving >90% yield in 30 minutes at room temperature. This outperforms traditional piperidine/DMF methods, particularly for acid-sensitive derivatives .
  • Solid-Phase Synthesis : Automated SPPS with HBTU/DIPEA coupling (evidence 1, 5) remains the gold standard for peptide assembly, but manual coupling is required for bulky or glycosylated analogs .

Biological Activity

(S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid is a modified amino acid widely utilized in peptide synthesis and drug development. This compound, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group, serves as a crucial building block in various biological applications. This article delves into its biological activity, synthesis methods, and applications based on diverse research findings.

Overview of the Compound

This compound is synthesized through the protection of the amino group with the Fmoc group, allowing for selective modifications during peptide synthesis. The stability of the Fmoc group under acidic conditions and its mild deprotection under basic conditions make it an essential tool in creating complex peptides .

The mechanism of action primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis to prevent side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the sequential addition of amino acids to form peptides.

1. Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), enabling the creation of diverse peptide sequences. Its use allows for modifications that enhance peptide stability and bioactivity, making it valuable in drug development .

2. Drug Development

The compound plays a significant role in designing peptide-based pharmaceuticals. By modifying peptides with this amino acid derivative, researchers can develop more stable and effective drug candidates targeting various therapeutic areas, including oncology and neurology .

3. Neuroprotective Research

Research indicates that derivatives of this compound may exhibit neuroprotective effects, contributing to potential treatments for neurodegenerative diseases. Studies exploring its derivatives have shown promise in enhancing neuronal survival and function .

Case Study 1: Synthesis and Evaluation

A study demonstrated a novel approach to synthesizing Fmoc-protected amino acids using 2-chlorotrityl chloride resin. This method allowed for efficient methylation while maintaining high yields and purity, showcasing the compound's versatility in peptide synthesis applications .

Case Study 2: Biological Evaluation

In another investigation, (S)-2-amino-3-fluoro-2-methylpropanoic acid derivatives were evaluated for their transport into gliosarcoma cells. Results indicated that these compounds could effectively enter cells via system A amino acid transport mechanisms, highlighting their potential utility in cancer therapy .

Applications in Research

Application AreaDescription
Peptide Synthesis Used as a protecting group to facilitate selective modifications
Drug Development Integral in designing stable peptide-based therapeutics
Neuroscience Explored for neuroprotective effects in treatments for neurodegenerative diseases
Bioconjugation Facilitates attachment of peptides to biomolecules for targeted therapies
Material Science Investigated for creating biomaterials that mimic natural tissues

Q & A

Q. What is the role of the Fmoc group in the synthesis of (S)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-sensitive side-chain protections (e.g., tert-butyl or trityl groups) intact. This is critical for iterative coupling cycles in peptide assembly .

Q. What synthetic strategies are employed to introduce the methylamino moiety in this compound?

The methylamino group is typically introduced via reductive alkylation or nucleophilic substitution. For example, Fmoc-protected intermediates can undergo alkylation with methyl iodide in the presence of a base (e.g., DIEA) in polar aprotic solvents like DMF. Reaction progress is monitored by TLC or LC-MS to ensure complete substitution without over-alkylation .

Q. How is the stereochemical integrity of the (S)-configuration maintained during synthesis?

Chiral purity is preserved using enantiomerically pure starting materials (e.g., L-amino acid derivatives) and coupling agents like HATU or HBTU, which minimize racemization. Reaction conditions (e.g., low temperature, short coupling times) and sterically hindered bases (e.g., DIEA) further suppress epimerization .

Q. What purification methods are recommended for isolating this compound?

Flash chromatography (silica gel, gradient elution with 0–5% MeOH in DCM) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) are standard. Post-purification, lyophilization ensures removal of volatile solvents and acids .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in SPPS?

  • Solvent selection : Use DMA or DCM:DMF mixtures to enhance solubility of hydrophobic residues.
  • Coupling agents : HATU or PyBOP (1.5–2.0 eq) with DIEA (3–6 eq) improve activation.
  • Temperature : Perform reactions at 0–4°C to reduce side reactions.
  • Monitoring : Use Kaiser or chloranil tests to confirm complete deprotection/coupling .

Q. What advanced deprotection methods avoid side-chain degradation in acid-sensitive analogs?

Ionic liquids (e.g., [Bmim][BF₄]) with triethylamine (Et₃N) enable Fmoc removal under mild, solvent-free conditions. This method preserves acid-labile groups (e.g., trityl or tert-butyl esters) and is compatible with N-alkylated amino acids .

Q. How do steric effects from the 5-phenylpentanoic acid moiety influence peptide assembly?

The bulky phenyl group may hinder coupling efficiency in subsequent residues. Mitigation strategies include:

  • Extended coupling times (2–4 hours).
  • Double coupling with fresh reagents.
  • Microwave-assisted synthesis (30–50°C, 10–20 W) to enhance kinetics .

Q. What analytical techniques resolve contradictory data on side-product formation during synthesis?

  • LC-MS/MS : Identifies truncated sequences or byproducts (e.g., deletion peptides).
  • MALDI-TOF : Confirms molecular weight integrity.
  • Chiral HPLC : Validates stereochemical purity using columns like Chirobiotic T (teicoplanin-based) .

Data Contradiction Analysis

Q. Why do studies report varying yields for similar Fmoc-protected amino acids?

Discrepancies arise from:

  • Solvent polarity : DMA vs. DMF affects activation kinetics.
  • Deprotection protocols : Piperidine concentration (10–30%) and exposure time (2–10 minutes) influence Fmoc cleavage efficiency.
  • Work-up methods : Incomplete neutralization (e.g., pH adjustment to 2–3 with HCl) can precipitate impurities .

Q. How to address conflicting reports on the stability of the methylamino group under acidic conditions?

Stability varies with the counterion and pH:

  • Trifluoroacetic acid (TFA) : Causes partial demethylation at >50% concentration.
  • Alternative acids : Use HCO₂H/HFIP (1:4 v/v) for milder cleavage.
  • Stabilizers : Add scavengers (e.g., triisopropylsilane) during TFA treatments to suppress side reactions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling agentHATU (1.5 eq)
BaseDIEA (3 eq)
SolventDMA or DMF:DCM (1:1)
Deprotection20% piperidine/DMF (2 × 5 min)
Purification0–5% MeOH/DCM gradient

Q. Table 2: Advanced Deprotection Methods

MethodConditionsAdvantagesReference
Ionic liquid[Bmim][BF₄] + Et₃N, RT, 1hSolvent-free, acid-sensitive compatibility
Microwave-assisted50°C, 10 W, 10 minReduced racemization

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